molecular formula C9H11BrFNO B14776664 (2-Bromo-5-(2-fluoroethoxy)phenyl)methanamine

(2-Bromo-5-(2-fluoroethoxy)phenyl)methanamine

Cat. No.: B14776664
M. Wt: 248.09 g/mol
InChI Key: UNMYVKWRSULMKO-UHFFFAOYSA-N
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Description

(2-Bromo-5-(2-fluoroethoxy)phenyl)methanamine is an organic compound that features a bromine atom, a fluoroethoxy group, and a methanamine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-(2-fluoroethoxy)phenyl)methanamine typically involves the bromination of a suitable phenyl precursor followed by the introduction of the fluoroethoxy and methanamine groups. One common method involves the reaction of 2-bromo-5-nitrophenol with 2-fluoroethanol under basic conditions to form the fluoroethoxy derivative. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-(2-fluoroethoxy)phenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azides or thiols derivatives.

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

(2-Bromo-5-(2-fluoroethoxy)phenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-5-(2-fluoroethoxy)phenyl)methanamine involves its interaction with specific molecular targets. The fluoroethoxy group enhances its binding affinity to certain receptors, while the methanamine group facilitates its incorporation into biological systems. The bromine atom can participate in halogen bonding, further stabilizing its interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-5-(2-fluoroethoxy)phenyl)methanamine is unique due to the presence of the fluoroethoxy group, which imparts distinct electronic properties and enhances its binding affinity in biological systems. This makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

[2-bromo-5-(2-fluoroethoxy)phenyl]methanamine

InChI

InChI=1S/C9H11BrFNO/c10-9-2-1-8(13-4-3-11)5-7(9)6-12/h1-2,5H,3-4,6,12H2

InChI Key

UNMYVKWRSULMKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCF)CN)Br

Origin of Product

United States

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